6alpha-Hydroxypaclitaxel

Description

6alpha-Hydroxypaclitaxel is a natural product found in Homo sapiens with data available.

Properties

IUPAC Name |

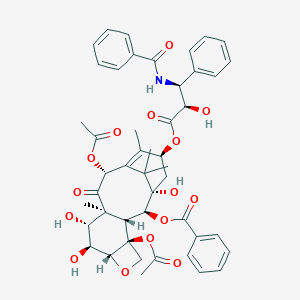

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCWHEDPSFRTDA-FJMWQILYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153212-75-0 |

Source

|

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153212-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxytaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153212750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-bis(acetyloxy)-1,8,9-trihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-HYDROXYPACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P97L07N47V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 6α-Hydroxypaclitaxel

This guide provides a comprehensive overview of the discovery, isolation, and characterization of 6α-hydroxypaclitaxel, the principal human metabolite of the widely used anticancer drug, paclitaxel (Taxol®). Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind the experimental methodologies, ensuring a deep understanding of the processes involved.

Introduction: The Clinical Significance of Paclitaxel Metabolism

Paclitaxel, a cornerstone in the treatment of various cancers including breast and ovarian cancer, functions by disrupting microtubule dynamics, which is essential for cell division.[1] The efficacy and potential toxicity of paclitaxel are significantly influenced by its metabolic fate within the human body. The primary route of paclitaxel metabolism is through hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2] This metabolic conversion leads to the formation of metabolites with altered pharmacological activity. Understanding the structure and biological activity of these metabolites is paramount for optimizing paclitaxel therapy and managing drug-drug interactions.

The discovery that 6α-hydroxypaclitaxel is the major metabolite in humans marked a significant step in understanding the pharmacokinetics of paclitaxel.[3] This guide will illuminate the journey from its initial identification to the development of robust isolation and analytical techniques.

The Discovery: Unraveling the Metabolic Pathway

The initial investigations into paclitaxel's biotransformation in humans revealed the presence of several metabolites.[4] Through meticulous in vitro studies using human liver microsomes, it was established that two primary hydroxylated metabolites were formed.[4] One of these, initially termed M5, was found to be the most prominent.[4] Subsequent research definitively identified this major metabolite as 6α-hydroxypaclitaxel.[3]

The Role of Cytochrome P450 Isoforms

The enzymatic basis for the formation of 6α-hydroxypaclitaxel was pinpointed to a specific cytochrome P450 isoform. Through a series of experiments involving correlation analysis, chemical inhibition studies, and assays with recombinant CYPs, it was demonstrated that CYP2C8 is the principal enzyme responsible for the 6α-hydroxylation of paclitaxel.[5][6][7] In contrast, another major P450 isoform, CYP3A4, is primarily responsible for the formation of a minor metabolite, 3'-p-hydroxypaclitaxel.[1][2][8] This distinction is critical for predicting and understanding potential drug interactions, as many other therapeutic agents are also metabolized by these enzymes.[6]

The catalytic mechanism of CYP2C8-mediated hydroxylation of paclitaxel is a subject of ongoing research. Recent studies employing quantum mechanics and molecular mechanics (QM/MM) calculations suggest an atypical rebound mechanism.[1][2] These computational models indicate that the hydroxyl group at the C7 position of paclitaxel plays a crucial catalytic role by facilitating both the hydrogen abstraction and rebound steps through hydrogen bonding.[1][2]

Caption: Metabolic pathways of paclitaxel in humans.

Isolation of 6α-Hydroxypaclitaxel: From Biological Matrices to Purified Compound

The isolation of 6α-hydroxypaclitaxel in sufficient quantities for structural elucidation and biological testing presented a significant challenge. The low concentrations present in biological samples necessitated highly sensitive and selective extraction and purification techniques.

Source Materials

The primary sources for the isolation of 6α-hydroxypaclitaxel have been:

-

In vitro incubation with human liver microsomes: This is a common and reproducible method for generating the metabolite.[6]

-

Bile from patients treated with paclitaxel: This provides a direct in vivo source of the metabolite.[3]

A Validated Experimental Protocol for Isolation

The following protocol outlines a robust and validated workflow for the isolation and purification of 6α-hydroxypaclitaxel from an in vitro human liver microsomal incubation.

Step 1: Incubation

-

Prepare a reaction mixture containing human liver microsomes (approximately 1 mg protein/mL), paclitaxel (e.g., 10 µM), and an NADPH-generating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[6]

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate the mixture at 37°C for a predetermined time (e.g., 60 minutes), ensuring gentle agitation.[6]

Step 2: Extraction

-

Terminate the reaction by adding a cold organic solvent, such as ethyl acetate or acetonitrile.[6][9] This also serves to precipitate the microsomal proteins.

-

Vortex the mixture vigorously to ensure thorough extraction of the analytes into the organic phase.

-

Centrifuge the sample at high speed (e.g., 17,700 rpm at 4°C) to pellet the precipitated proteins.[9]

Step 3: Purification

-

Carefully collect the supernatant containing paclitaxel and its metabolites.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[9]

-

Reconstitute the residue in a small volume of the mobile phase to be used for chromatographic separation.[9]

Step 4: Chromatographic Separation

-

Employ a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.[10][11]

-

Utilize a gradient elution method with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.[11] A linear gradient from a lower to a higher concentration of acetonitrile is commonly used to effectively separate the more polar metabolite from the parent drug.[10]

-

Monitor the elution profile using a UV detector at a wavelength of approximately 227-230 nm.[10][12]

Caption: Workflow for the isolation of 6α-hydroxypaclitaxel.

Structural Elucidation and Characterization

Once isolated, the definitive identification of 6α-hydroxypaclitaxel requires advanced analytical techniques.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the quantification and structural confirmation of 6α-hydroxypaclitaxel.[11] The mass spectrometer, typically operating in positive ion mode with an electrospray ionization (ESI) source, provides precise mass-to-charge ratio information.[11] The fragmentation pattern obtained through MS/MS analysis offers structural insights that can differentiate it from other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structural determination, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[3] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are employed to determine the precise location of the hydroxyl group and the stereochemistry of the molecule. The NMR data for 6α-hydroxypaclitaxel confirmed that the hydroxylation occurs at the 6-position of the taxane ring and that the newly introduced hydroxyl group is in a trans configuration relative to the hydroxyl group at the 7-position.[3]

Biological Activity and Clinical Relevance

A critical aspect of metabolite discovery is the assessment of its biological activity relative to the parent drug. In vitro cytotoxicity assays using various human tumor cell lines have demonstrated that 6α-hydroxypaclitaxel is significantly less potent than paclitaxel.[3] Studies have shown the metabolite to be approximately 30-fold less cytotoxic.[3] This finding is of profound clinical importance as it indicates that the metabolic conversion of paclitaxel to 6α-hydroxypaclitaxel is a detoxification pathway.[3]

However, it is noteworthy that 6α-hydroxypaclitaxel may still retain some biological activity, for instance, by interacting with drug transporters like the organic anion-transporting polypeptide 1B1 (OATP1B1).[13][14]

Quantitative Analysis in Biological Matrices

For pharmacokinetic studies, the development of validated, sensitive, and specific analytical methods for the simultaneous quantification of paclitaxel and 6α-hydroxypaclitaxel in plasma is essential.[11] Modern methods often utilize ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) for high-throughput analysis.[9] These methods typically involve a simple protein precipitation step followed by chromatographic separation and detection, allowing for the accurate determination of drug and metabolite concentrations over a wide dynamic range.[9][11]

| Parameter | Paclitaxel | 6α-Hydroxypaclitaxel | Reference |

| Linearity Range (ng/mL) | 1 - 10,000 | 1 - 1,000 | [11] |

| Limit of Detection (LOD) | 0.05 ng/mL | 0.033 ng/mL | [9] |

| Limit of Quantification (LOQ) | 0.14 ng/mL | 0.099 ng/mL | [9] |

| Intra-day Precision (%CV) | < 9.9% | < 9.9% | [11] |

| Inter-day Precision (%CV) | < 9.9% | < 9.9% | [11] |

| Accuracy (%) | 91.1 - 114.8 | 91.1 - 114.8 | [11] |

Table 1: Typical Validation Parameters for a UPLC-MS/MS Method for Paclitaxel and 6α-Hydroxypaclitaxel in Human Plasma

Conclusion and Future Directions

The discovery and isolation of 6α-hydroxypaclitaxel have been instrumental in elucidating the metabolic profile of paclitaxel in humans. The identification of CYP2C8 as the key enzyme in this detoxification pathway has significant implications for personalized medicine and the management of drug-drug interactions. Future research in this area may focus on further characterizing the role of genetic polymorphisms in CYP2C8 on paclitaxel metabolism and clinical outcomes. Additionally, the development of even more sensitive analytical techniques will continue to refine our understanding of the pharmacokinetics of paclitaxel and its metabolites at the cellular and subcellular levels.

References

-

Crespi, C. L., Chang, T. K., & Waxman, D. J. (2006). High-performance liquid chromatography analysis of CYP2C8-catalyzed paclitaxel 6alpha-hydroxylation. Methods in Molecular Biology, 320, 103–107. [Link]

-

Yue, D., & Hirao, H. (2024). Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8. Journal of the American Chemical Society. [Link]

-

Yue, D., & Hirao, H. (2024). Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8. National Institutes of Health. [Link]

-

Tan, G., Liu, Y., Dai, Y., & Hu, L. (2009). Characterization of human cytochrome P450 isoforms involved in the metabolism of 7-epi-paclitaxel. Xenobiotica, 39(5), 400–408. [Link]

-

Posocco, B., Buzzo, M., Follegot, P., Gagno, S., De Paoli, A., & Giodini, L. (2018). A New High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Paclitaxel and 6α-hydroxy-paclitaxel in Human Plasma: Development, Validation and Application in a Clinical Pharmacokinetic Study. PLoS One, 13(2), e0193500. [Link]

-

Cresteil, T., Monsarrat, B., Alvinerie, P., Tréluyer, J. M., Vieira, I., & Wright, M. (1994). Taxol metabolism by human liver microsomes: identification of cytochrome P450 isozymes involved in its biotransformation. Cancer Research, 54(14), 3872–3877. [Link]

-

Rahman, A., Korzekwa, K. R., Grogan, J., Gonzalez, F. J., & Harris, J. W. (1994). Selective biotransformation of taxol to 6 alpha-hydroxytaxol by human cytochrome P450 2C8. Cancer Research, 54(21), 5543–5546. [Link]

-

Miyajima, A., et al. (2007). Utilization of human liver microsomes to explain individual differences in paclitaxel metabolism by CYP2C8 and CYP3A4. Biological & Pharmaceutical Bulletin, 30(8), 1493-1498. [Link]

-

Sonnichsen, D. S., et al. (1998). Human liver microsomal metabolism of paclitaxel and drug interactions. Journal of Pharmaceutical Sciences, 87(11), 1387-1393. [Link]

-

Václavíková, R., Horský, S., Simek, P., & Gut, I. (2003). Paclitaxel metabolism in rat and human liver microsomes is inhibited by phenolic antioxidants. Naunyn-Schmiedeberg's Archives of Pharmacology, 368(3), 200–209. [Link]

-

Singh, S., et al. (2024). A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma. Journal of Cancer Research and Therapeutics. [Link]

-

Bun, S., et al. (2016). Drug Interactions of Paclitaxel Metabolism in Human Liver Microsomes. ResearchGate. [Link]

-

PubChem. (n.d.). 6alpha-Hydroxypaclitaxel. PubChem. [Link]

-

Harris, J. W., et al. (1994). Isolation, structural determination, and biological activity of 6 alpha-hydroxytaxol, the principal human metabolite of taxol. Journal of Medicinal Chemistry, 37(5), 706–709. [Link]

-

Sharma, A., & Murdande, S. (2014). Analytical Approaches to Paclitaxel. International Journal of Pharmaceutical Sciences and Research, 5(8), 3176-3184. [Link]

-

Zhang, Y., et al. (2014). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 76(6), 485-492. [Link]

-

Harris, J. W., et al. (1994). Isolation, Structural Determination, and Biological Activity of 6.alpha.-Hydroxytaxol, the Principal Human Metabolite of Taxol. Journal of Medicinal Chemistry, 37(5), 706-709. [Link]

Sources

- 1. Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation, structural determination, and biological activity of 6 alpha-hydroxytaxol, the principal human metabolite of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taxol metabolism by human liver microsomes: identification of cytochrome P450 isozymes involved in its biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective biotransformation of taxol to 6 alpha-hydroxytaxol by human cytochrome P450 2C8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human liver microsomal metabolism of paclitaxel and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paclitaxel metabolism in rat and human liver microsomes is inhibited by phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of human cytochrome P450 isoforms involved in the metabolism of 7-epi-paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatography analysis of CYP2C8-catalyzed paclitaxel 6alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 6α-Hydroxypaclitaxel: Structure, Properties, and Analytical Considerations

This guide provides a comprehensive technical overview of 6α-hydroxypaclitaxel, the principal human metabolite of the widely used anticancer agent, paclitaxel. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and biological characteristics of this metabolite, its metabolic pathway, and detailed methodologies for its analysis. The content herein is structured to offer not just data, but a deeper, mechanistic understanding to inform experimental design and data interpretation in both preclinical and clinical research settings.

Introduction: The Significance of a Primary Metabolite

Paclitaxel, a cornerstone of chemotherapy regimens for various cancers, undergoes extensive hepatic metabolism. Understanding this metabolic profile is paramount for optimizing therapeutic efficacy and mitigating toxicity. The primary route of paclitaxel metabolism in humans is hydroxylation, leading to the formation of several metabolites, the most abundant of which is 6α-hydroxypaclitaxel. This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C8. The generation of 6α-hydroxypaclitaxel is a critical event in the pharmacokinetics of paclitaxel, as it represents a significant detoxification pathway; the metabolite is approximately 30-fold less cytotoxic than the parent drug. Consequently, the rate and extent of its formation can significantly influence paclitaxel's therapeutic window and inter-individual variability in patient response.

Chemical Identity and Physicochemical Properties

6α-Hydroxypaclitaxel is structurally distinct from its parent compound, paclitaxel, by the addition of a hydroxyl group at the 6α position of the taxane ring. This seemingly minor modification results in notable changes to its physicochemical properties, which in turn affect its biological activity and analytical behavior.

Chemical Structure

The chemical structure of 6α-hydroxypaclitaxel is illustrated below:

IUPAC Name: [(1S,2S,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate

Physicochemical Data Summary

A compilation of the key physicochemical properties of 6α-hydroxypaclitaxel is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄₇H₅₁NO₁₅ | |

| Molecular Weight | 869.91 g/mol | |

| CAS Number | 153212-75-0 | |

| Melting Point | 177-180 °C | |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane, and Ethyl Acetate. | |

| Appearance | White to pale orange solid | |

| Stability | Stable for at least 4 years when stored at -20°C. Stable under recommended storage conditions. |

Metabolic Pathway and Biological Implications

The biotransformation of paclitaxel to 6α-hydroxypaclitaxel is a crucial determinant of the drug's overall disposition and potential for drug-drug interactions.

The Role of Cytochrome P450 2C8 (CYP2C8)

The hydroxylation of paclitaxel at the 6α position is almost exclusively mediated by the CYP2C8 isozyme in the human liver. While another cytochrome P450 enzyme, CYP3A4, is involved in the formation of a minor metabolite, 3'-p-hydroxypaclitaxel, CYP2C8 is the principal enzyme responsible for paclitaxel's metabolic clearance. The catalytic activity of CYP2C8 can be influenced by genetic polymorphisms, leading to inter-individual differences in paclitaxel metabolism and, consequently, its efficacy and toxicity profile. For instance, the CYP2C8*3 variant has been shown to be defective in the metabolism of paclitaxel.

The metabolic pathway can be visualized as follows:

Caption: Metabolic conversion of Paclitaxel to 6α-Hydroxypaclitaxel via CYP2C8.

Biological Activity and Clinical Relevance

The hydroxylation of paclitaxel to 6α-hydroxypaclitaxel results in a significant reduction in its cytotoxic activity. This metabolic step is therefore considered a detoxification process. The formation of 6α-hydroxypaclitaxel is a key factor in the clearance of paclitaxel from the body, with hepatic metabolism and biliary excretion being the main elimination routes.

From a clinical perspective, the activity of CYP2C8 is a critical consideration. Co-administration of drugs that are inhibitors or inducers of CYP2C8 can alter the pharmacokinetics of paclitaxel. For example, known inhibitors of CYP2C8 can lead to decreased formation of 6α-hydroxypaclitaxel, resulting in higher plasma concentrations of the more toxic parent drug, paclitaxel, potentially increasing the risk of adverse effects. Conversely, inducers of CYP2C8 could accelerate paclitaxel metabolism, potentially reducing its therapeutic efficacy.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of 6α-hydroxypaclitaxel in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the most common analytical techniques employed.

Experimental Protocol: Quantification of 6α-Hydroxypaclitaxel in Human Plasma by LC-MS/MS

This protocol provides a detailed workflow for the sensitive and specific quantification of 6α-hydroxypaclitaxel in human plasma. The use of a deuterated internal standard (6α-hydroxy Paclitaxel-d5) is recommended for optimal accuracy and precision.

4.1.1. Materials and Reagents

-

6α-Hydroxypaclitaxel analytical standard

-

6α-Hydroxy Paclitaxel-d5 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

4.1.2. Sample Preparation: Protein Precipitation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma sample, add 5 µL of internal standard solution (e.g., 750 ng/mL 6α-hydroxy Paclitaxel-d5 in methanol).

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.1.3. Chromatographic Conditions

-

Column: SunFire™ C18 column (3.5 μm, 2.1 x 150 mm) or equivalent

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Gradient Elution:

-

0-1 min: 20% B

-

1-5 min: Linear gradient from 20% to 80% B

-

5-6 min: Hold at 80% B

-

6-6.1 min: Linear gradient from 80% to 20% B

-

6.1-8 min: Hold at 20% B for column re-equilibration

-

4.1.4. Mass Spectrometry Conditions (Positive Electrospray Ionization - ESI+)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

Ion Transitions:

-

6α-Hydroxypaclitaxel: Precursor ion (Q1) m/z 870.4 → Product ion (Q3) m/z 286.1

-

6α-Hydroxy Paclitaxel-d5 (IS): Precursor ion (Q1) m/z 875.4 → Product ion (Q3) m/z 291.1

-

4.1.5. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

4.1.6. Workflow Diagram

Caption: Workflow for the quantification of 6α-Hydroxypaclitaxel in plasma.

Conclusion

6α-Hydroxypaclitaxel is a metabolite of profound importance in the clinical pharmacology of paclitaxel. A thorough understanding of its chemical properties, metabolic formation via CYP2C8, and its impact on the parent drug's activity is essential for the rational design of clinical studies and for the optimization of cancer chemotherapy. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of this metabolite, enabling researchers to further elucidate the intricate details of paclitaxel's disposition and its clinical consequences.

References

-

Dai, D., Zeldin, D. C., Blaisdell, J. A., Chanas, B., Coulter, S. J., Ghanayem, B. I., & Goldstein, J. A. (2001). Polymorphisms in human CYP2C8 decrease metabolism of the anticancer drug paclitaxel and arachidonic acid. Pharmacogenetics, 11(7), 597–607. [Link]

-

Kumar, G. N., Walle, U. K., & Walle, T. (1999). Human liver microsomal metabolism of paclitaxel and drug interactions. Cancer Chemotherapy and Pharmacology, 44(2), 149–154. [Link]

-

Padda, M. S., & Parmar, M. (2023). Paclitaxel. In StatPearls. StatPearls Publishing. [Link]

-

Joerger, M., & Huitema, A. D. (2000). Hepatic metabolism of paclitaxel and its impact in patients with altered hepatic function. Cancer Treatment Reviews, 26(5), 339–353. [Link]

-

Dai, D., Zeldin, D. C., Blaisdell, J. A., Chanas, B., Coulter, S. J., Ghanayem, B. I., & Goldstein, J. A. (2001). Polymorphisms in human CYP2C8 decrease metabolism of the anticancer drug paclitaxel and arachidonic acid. ResearchGate. [Link]

-

LabSolutions. (n.d.). 6α-Hydroxy Paclitaxel. Retrieved from [Link]

-

Mross, K., Hollander, N., Hauns, B., Schumacher, M., Maier-Lenz, H., & Seeber, S. (2000). Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial. Annals of Oncology, 11(11), 1461–1469. [Link]

-

Apellániz-Ruiz, M., Lee, M. Y., & Ingelman-Sundberg, M. (2015). Role of Cytochrome P450 2C83 (CYP2C83) in Paclitaxel Metabolism and Paclitaxel-Induced Neurotoxicity. Journal of Clinical Pharmacology, 55(11), 1319–1321. [Link]

-

Cresteil, T., Monsarrat, B., Alvinerie, P., Tréluyer, J. M., Vieira, I., & Wright, M. (1994). Drug Interactions of Paclitaxel Metabolism in Human Liver Microsomes. Cancer Research, 54(13), 3878–3883. [Link]

-

Wang, Y., Liu, Y., & Shaik, S. (2021). Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8. Journal of the American Chemical Society, 143(43), 18021–18030. [Link]

-

Crespi, C. L., Chang, T. K., & Waxman, D. J. (2006). High-performance liquid chromatography analysis of CYP2C8-catalyzed paclitaxel 6alpha-hydroxylation. Methods in Molecular Biology, 320, 103–107. [Link]

-

Posocco, B., Buzzo, M., Gagno, S., Zanchetta, M., Gringeri, M., Giodini, L., ... & Toffoli, G. (2018). A New High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Paclitaxel and 6α-hydroxy-paclitaxel in Human Plasma: Development, Validation and Application in a Clinical Pharmacokinetic Study. PLoS One, 13(2), e0193500. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-alpha-Hydroxy paclitaxel. PubChem Compound Database. Retrieved from [Link]

-

Posocco, B., Buzzo, M., Gagno, S., Zanchetta, M., Gringeri, M., Giodini, L., ... & Toffoli, G. (2018). A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study. PLOS ONE, 13(2), e0193500. [Link]

-

Global Substance Registration System. (n.d.). 6.ALPHA.-HYDROXYPACLITAXEL. Retrieved from [Link]

-

Singh, A., Kumar, A., Singh, S. P., Kumar, P., & Garg, P. (2022). A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma. Journal of Cancer Research and Therapeutics, 18(Supplement), S1-S6. [Link]

-

Monsarrat, B., Alvinerie, P., Gares, M., Wright, M., & Dubois, J. (1993). Isolation, structural determination, and biological activity of 6 alpha-hydroxytaxol, the principal human metabolite of taxol. Drug Metabolism and Disposition, 21(5), 903–908. [Link]

- Posocco, B., Buzzo, M., Gagno, S., Zanchetta, M., Gringeri, M., Giodini, L., ... & Toffoli, G. (2018). A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in

The Attenuated Action of a Primary Metabolite: A Technical Guide to the Mechanism of 6α-Hydroxypaclitaxel

Introduction: Beyond Paclitaxel's Primary Impact

Paclitaxel (Taxol®) stands as a cornerstone of chemotherapy, its efficacy rooted in a unique mechanism of action: the stabilization of microtubules. By binding to the β-tubulin subunit, paclitaxel disrupts the dynamic instability essential for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] However, the in vivo journey of paclitaxel is not a solitary one. Upon administration, it is extensively metabolized, primarily by the hepatic cytochrome P450 enzyme CYP2C8.[3] This process predominantly yields 6α-hydroxypaclitaxel, a molecule whose biological activity is significantly altered, a critical consideration in understanding the overall therapeutic and toxicological profile of paclitaxel.[4][5]

This technical guide provides an in-depth exploration of the mechanism of action of 6α-hydroxypaclitaxel, contrasting it with its parent compound. We will dissect its diminished capacity to stabilize microtubules, its consequentially reduced cytotoxicity, and its interaction with cellular efflux pumps, providing researchers and drug development professionals with a comprehensive understanding of this major metabolite.

The Genesis of 6α-Hydroxypaclitaxel: A Metabolic Diversion

The biotransformation of paclitaxel to 6α-hydroxypaclitaxel is a detoxification pathway.[5] This hydroxylation, occurring at the 6α position of the taxane ring, is catalyzed specifically by CYP2C8.[3] While other minor metabolites are formed through enzymes like CYP3A4, 6α-hydroxypaclitaxel is the principal product in humans.[4]

This metabolic conversion is not merely a structural modification but a pivotal event that dictates the subsequent biological activity of the molecule. The introduction of a hydroxyl group at this specific position fundamentally alters the interaction of the taxane with its molecular target, tubulin.

Caption: Metabolic pathway of paclitaxel to 6α-hydroxypaclitaxel.

Core Mechanism of Action: A Tale of Diminished Efficacy

The central tenet of paclitaxel's anticancer activity is its ability to potently stabilize microtubules. 6α-hydroxypaclitaxel, in stark contrast, exhibits a significantly attenuated capacity in this regard. This fundamental difference is the primary driver of its reduced cytotoxicity.

Microtubule Stabilization: A Weakened Grip

The addition of a hydroxyl group at the 6α position interferes with the optimal binding of the molecule to the β-tubulin subunit within the microtubule polymer. This results in a markedly lower efficacy in preventing microtubule depolymerization.

A direct comparison in a cell-free system demonstrates that 6α-hydroxypaclitaxel is substantially less effective than paclitaxel at inhibiting the temperature-induced depolymerization of microtubules.[6] This reduced ability to stabilize the microtubule structure is the initial and most critical step in the cascade of events that ultimately leads to cell death.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay quantitatively measures a compound's effect on the assembly of purified tubulin into microtubules.

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

Add GTP to a final concentration of 1 mM.

-

Prepare serial dilutions of paclitaxel and 6α-hydroxypaclitaxel in the general tubulin buffer. A vehicle control (e.g., DMSO) should be included.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate at 37°C, add the test compounds.

-

Initiate polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader capable of maintaining 37°C.

-

-

Data Acquisition:

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

-

-

Analysis:

-

Plot absorbance versus time. Paclitaxel will show a significant increase in the rate and extent of polymerization compared to the vehicle control. 6α-hydroxypaclitaxel is expected to show a much weaker effect.

-

Caption: Comparative effects on microtubule dynamics.

Cytotoxicity and Cellular Consequences: A Drastic Reduction in Potency

The diminished ability of 6α-hydroxypaclitaxel to stabilize microtubules translates directly to a profound decrease in its cytotoxic potential. Comparative studies have shown that 6α-hydroxypaclitaxel is approximately 30-fold less cytotoxic than its parent compound.[5]

| Compound | Cell Line | IC50 (Suspension Culture) | IC50 (Colony Culture) |

| Paclitaxel | HL-60 | 3.2 ± 0.2 nM | 2.8 ± 0.5 nM |

| 6α-Hydroxypaclitaxel | HL-60 | 500 ± 46 nM | 350 ± 37 nM |

| Data adapted from Kumar et al., 1995.[4] |

This dramatic difference in potency is a direct reflection of the reduced impact of 6α-hydroxypaclitaxel on the cell cycle. Following a 24-hour exposure to 50 nM paclitaxel, a significant portion of HL-60 cells (39%) were arrested in mitosis, with 16% showing apoptotic features.[4] In contrast, the same treatment with 6α-hydroxypaclitaxel resulted in only 2.8% of cells arrested in mitosis and 4.0% undergoing apoptosis.[4]

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of paclitaxel and 6α-hydroxypaclitaxel for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle.

-

Cell Treatment: Treat cells with paclitaxel, 6α-hydroxypaclitaxel, or a vehicle control for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 phase will have 2n DNA content, the G2/M phase will have 4n DNA content, and the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase.

Caption: Cellular consequences of paclitaxel vs. 6α-hydroxypaclitaxel.

Interaction with P-glycoprotein: A Shared Path of Efflux

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance. It functions as an efflux pump, actively transporting a wide range of xenobiotics, including paclitaxel, out of the cell.[7][8] This reduces the intracellular concentration of the drug, thereby diminishing its efficacy.

While direct studies on 6α-hydroxypaclitaxel as a P-gp substrate are limited, evidence strongly suggests that it is also recognized and transported by this efflux pump. In clinical studies, the administration of a P-gp antagonist, PSC 833, along with paclitaxel, led to a significant increase in the plasma concentrations of 6α-hydroxypaclitaxel.[9] This indicates that P-gp is involved in the clearance of the metabolite from the body. The efficient efflux of both paclitaxel and its major metabolite by P-gp underscores the importance of this transporter in the overall pharmacokinetics and resistance mechanisms associated with paclitaxel therapy.

Conclusion: A Metabolite of Attenuated Action

The mechanism of action of 6α-hydroxypaclitaxel is intrinsically linked to its identity as a metabolic byproduct of paclitaxel. The enzymatic hydroxylation by CYP2C8 serves as a detoxification step, producing a molecule with a significantly diminished capacity to interact with and stabilize microtubules.[5] This attenuated primary action leads to a cascade of downstream effects, including a dramatic reduction in the ability to induce mitotic arrest and trigger apoptosis, ultimately rendering 6α-hydroxypaclitaxel over 30-fold less cytotoxic than its parent compound.[4] Furthermore, like paclitaxel, 6α-hydroxypaclitaxel appears to be a substrate for the P-glycoprotein efflux pump, a factor that can influence its systemic exposure. For researchers and clinicians, understanding the profound differences in the biological activity between paclitaxel and its primary metabolite is paramount for accurately interpreting pharmacokinetic data, predicting therapeutic outcomes, and designing strategies to overcome drug resistance.

References

-

Weaver BA. How Taxol/paclitaxel kills cancer cells. Mol Biol Cell. 2014;25(18):2677-2681. [Link]

-

Sparreboom A, van Asperen J, Mayer U, et al. Limited oral bioavailability and active epithelial excretion of paclitaxel (Taxol) caused by P-glycoprotein in the intestine. Proc Natl Acad Sci U S A. 1997;94(5):2031-2035. [Link]

-

Kumar GN, Ray S, Walle T, Huang Y, Willingham M, Self S, Bhalla K. Comparative in vitro cytotoxic effects of taxol and its major human metabolite 6 alpha-hydroxytaxol. Cancer Chemother Pharmacol. 1995;36(2):129-35. [Link]

-

Walle T, Walle UK, Kumar GN, Bhalla KN. Taxol metabolism in human liver microsomes. Drug Metab Dispos. 1995;23(4):506-12. [Link]

-

van Zuylen L, Verweij J, Nooter K, Brouwer E, Stoter G, Sparreboom A. The P-glycoprotein antagonist PSC 833 increases the plasma concentrations of 6alpha-hydroxypaclitaxel, a major metabolite of paclitaxel. Clin Cancer Res. 2001;7(6):1610-1617. [Link]

-

Kumar GN, Oatis JE Jr, Thornburg KR, et al. 6 alpha-Hydroxytaxol: isolation and identification of the major metabolite of taxol in human liver microsomes. Drug Metab Dispos. 1994;22(1):177-179. [Link]

-

Rahman A, Korzekwa KR, Grogan J, Gonzalez FJ, Harris JW. Selective biotransformation of taxol to 6 alpha-hydroxytaxol by human cytochrome P450 2C8. Cancer Res. 1994;54(21):5543-5546. [Link]

-

Harris JW, Rahman A, Kim BR, Guengerich FP, Collins JM. Metabolism of taxol by human hepatic microsomes and liver slices: participation of cytochrome P450 3A4 and 2C8. Cancer Res. 1994;54(15):4026-4035. [Link]

-

van Tellingen O, Huizing MT, Panday VR, Schellens JH, Nooijen WJ, Beijnen JH. The P-glycoprotein antagonist PSC 833 increases the plasma concentrations of 6alpha-hydroxypaclitaxel, a major metabolite of paclitaxel. Clin Cancer Res. 2001;7(6):1610-1617. [Link]

-

Dr.Oracle. What is the mechanism of action of paclitaxel? Dr.Oracle. 2025-06-24. [Link]

-

Patsnap Synapse. What is the mechanism of Paclitaxel? Patsnap Synapse. 2024-07-17. [Link]

-

Foland TB, Dentler WL, Suprenant KA, Gupta ML Jr, Himes RH. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. Yeast. 2005;22(12):977-986. [Link]

-

PNAS. Insights into the mechanism of microtubule stabilization by Taxol. PNAS. [Link]

-

Reactome Pathway Database. CYP2C8 inactivates paclitaxel by 6alpha-hydroxylation. Reactome Pathway Database. [Link]

-

ACS Publications. Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8. Journal of the American Chemical Society. 2024-10-23. [Link]

-

PubMed. High-performance liquid chromatography analysis of CYP2C8-catalyzed paclitaxel 6alpha-hydroxylation. PubMed. [Link]

-

PubMed. Insights into the mechanism of microtubule stabilization by Taxol. PubMed. [Link]

-

ResearchGate. Paclitaxel and HA–paclitaxel exert similar cytotoxicity profiles. ResearchGate. [Link]

-

PubMed Central. Structural insight into the stabilization of microtubules by taxanes. PubMed Central. [Link]

-

PubMed Central. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins. PubMed Central. [Link]

-

PubMed. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation. PubMed. [Link]

-

PubMed Central. P-glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients. PubMed Central. [Link]

-

PubMed Central. Identification of P-Glycoprotein and Transport Mechanism of Paclitaxel in Syncytiotrophoblast Cells. PubMed Central. [Link]

-

PubMed. Cytotoxicity of paclitaxel in comparison with other anticancer agents against neoplastic cells obtained from clinical gastrointestinal carcinoma tissue. PubMed. [Link]

-

PubMed Central. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed Central. [Link]

-

ACS Publications. Isolation, Structural Determination, and Biological Activity of 6.alpha.-Hydroxytaxol, the Principal Human Metabolite of Taxol. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Kinetics of P-glycoprotein-mediated efflux of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Selective biotransformation of taxol to 6 alpha-hydroxytaxol by human cytochrome P450 2C8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, structural determination, and biological activity of 6 alpha-hydroxytaxol, the principal human metabolite of taxol [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative in vitro cytotoxic effects of taxol and its major human metabolite 6 alpha-hydroxytaxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Limited oral bioavailability and active epithelial excretion of paclitaxel (Taxol) caused by P-glycoprotein in the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The P-glycoprotein antagonist PSC 833 increases the plasma concentrations of 6alpha-hydroxypaclitaxel, a major metabolite of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Attenuated Sting: A Technical Guide to the Biological Activity of 6α-Hydroxypaclitaxel in Cancer Cells

Introduction: A Tale of Two Taxanes

Paclitaxel, a cornerstone of modern chemotherapy, exerts its potent anti-cancer effects by disrupting the essential dynamics of cellular microtubules. However, its journey through the human body is not a solitary one. In the liver, paclitaxel undergoes significant metabolism, primarily orchestrated by the cytochrome P450 enzyme CYP2C8, leading to the formation of its principal human metabolite: 6α-hydroxypaclitaxel.[1] This guide provides an in-depth technical exploration of the biological activity of this metabolite in cancer cells, offering a comparative analysis with its renowned parent compound and elucidating the critical implications for drug efficacy and resistance. For researchers, scientists, and drug development professionals, understanding the nuances of 6α-hydroxypaclitaxel's cellular interactions is paramount for optimizing taxane-based therapies.

The Metabolic Genesis of 6α-Hydroxypaclitaxel

The biotransformation of paclitaxel to 6α-hydroxypaclitaxel is a critical event in its pharmacokinetics. This hydroxylation reaction, occurring at the 6-alpha position of the taxane ring, is predominantly catalyzed by the CYP2C8 isoenzyme located in the liver.[2] Genetic polymorphisms in the CYP2C8 gene can lead to altered enzyme activity, potentially affecting paclitaxel clearance and patient exposure to both the parent drug and its metabolite.[3]

Caption: Metabolic conversion of paclitaxel.

Comparative Cytotoxicity: A Diminished Anti-Cancer Profile

A central theme in the study of 6α-hydroxypaclitaxel is its significantly reduced cytotoxic activity compared to paclitaxel. In vitro studies have consistently demonstrated that this metabolite is substantially less potent in inhibiting the growth of cancer cells.

One pivotal study meticulously compared the cytotoxic effects of paclitaxel and 6α-hydroxypaclitaxel in the human promyelocytic leukemia cell line, HL-60. The results were stark: the IC50 concentration (the concentration required to inhibit cell growth by 50%) for 6α-hydroxypaclitaxel was found to be over 100-fold higher than that of paclitaxel for both suspension and colony culture growth.[2] Specifically, for suspension culture, the IC50 of 6α-hydroxypaclitaxel was 500 ± 46 nM, while for paclitaxel it was a mere 3.2 ± 0.2 nM.[2] Similarly, in colony culture, the IC50 for the metabolite was 350 ± 37 nM, compared to 2.8 ± 0.5 nM for the parent drug.[2] Another study reported that 6α-hydroxypaclitaxel was approximately 30-fold less cytotoxic than paclitaxel in two different human tumor cell lines.[1]

| Compound | Cell Line | Assay Type | IC50 (nM) | Fold Difference | Reference |

| Paclitaxel | HL-60 | Suspension Culture | 3.2 ± 0.2 | - | [2] |

| 6α-Hydroxypaclitaxel | HL-60 | Suspension Culture | 500 ± 46 | ~156x higher | [2] |

| Paclitaxel | HL-60 | Colony Culture | 2.8 ± 0.5 | - | [2] |

| 6α-Hydroxypaclitaxel | HL-60 | Colony Culture | 350 ± 37 | ~125x higher | [2] |

This marked decrease in cytotoxicity firmly classifies the metabolic conversion of paclitaxel to 6α-hydroxypaclitaxel as a detoxification pathway.[1]

Mechanism of Attenuated Activity: A Weaker Grip on Microtubules

The potent anticancer activity of paclitaxel stems from its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and cell division.[4] This leads to a blockage of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4] The significantly lower cytotoxicity of 6α-hydroxypaclitaxel is a direct consequence of its diminished ability to interact with and stabilize microtubules.

-

Inhibition of Tubulin Depolymerization: In a cell-free system, 6α-hydroxypaclitaxel was found to be significantly less effective than paclitaxel at inhibiting the temperature-induced depolymerization of microtubules.[2] This indicates a weaker binding affinity to the tubulin polymer.

-

Mitotic Arrest: The reduced impact on microtubule dynamics translates to a less effective induction of mitotic arrest. Following a 24-hour exposure to 50 nM paclitaxel, 39% of HL-60 cells were arrested in mitosis.[2] In stark contrast, an identical treatment with 6α-hydroxypaclitaxel resulted in the mitotic arrest of only 2.8% of the cells.[2]

-

Induction of Apoptosis: Consequently, the induction of apoptosis is also significantly attenuated. The same study on HL-60 cells revealed that 50 nM paclitaxel induced morphological features of apoptosis in 16% of cells and caused internucleosomal DNA fragmentation.[2] Conversely, 6α-hydroxypaclitaxel treatment led to apoptosis in only 4.0% of cells, with no observable DNA fragmentation.[2]

Interestingly, at equipotent concentrations, the effects of 6α-hydroxypaclitaxel on tubulin depolymerization, mitotic arrest, and apoptosis were similar to those of paclitaxel, suggesting that the fundamental mechanism of action is conserved, but the potency is drastically reduced.[2]

Caption: Comparative mechanisms of action.

Implications for Paclitaxel Resistance

The metabolic conversion of paclitaxel to the less active 6α-hydroxypaclitaxel has significant implications for the development of drug resistance. Increased intratumoral metabolism can effectively reduce the concentration of active paclitaxel at its target site, thereby diminishing its therapeutic efficacy.

Studies have shown that cancer cells can acquire resistance to paclitaxel by upregulating the expression of CYP2C8.[5] In a study using human colorectal cancer cells (Caco-2), long-term exposure to paclitaxel led to the selection of resistant cells that displayed a 4.4-fold enhancement of CYP2C8 expression.[5] When paclitaxel was removed from the culture medium, CYP2C8 expression reverted to basal levels, and the resistance to paclitaxel decreased.[5] This provides direct evidence for a mechanism of acquired resistance based on the induction of drug-metabolizing enzymes.[5] Therefore, the metabolic inactivation of paclitaxel to 6α-hydroxypaclitaxel is a clinically relevant mechanism of paclitaxel resistance.[6]

Caption: Metabolic resistance to paclitaxel.

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of paclitaxel and 6α-hydroxypaclitaxel in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Paclitaxel and its analogs cause an accumulation of cells in the G2/M phase.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with paclitaxel, 6α-hydroxypaclitaxel, or vehicle control for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes for fixation.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Conclusion and Future Directions

The biological activity of 6α-hydroxypaclitaxel in cancer cells is characterized by a substantially attenuated cytotoxic profile compared to its parent compound, paclitaxel. This reduction in potency is a direct result of its diminished ability to stabilize microtubules, leading to less effective mitotic arrest and a lower induction of apoptosis. The metabolic conversion of paclitaxel to this less active metabolite represents a significant detoxification pathway and a clinically relevant mechanism of acquired drug resistance.

For researchers and drug development professionals, these findings underscore the importance of considering metabolic stability in the design of new taxane analogs. Strategies to block or bypass the 6α-hydroxylation of paclitaxel could potentially enhance its therapeutic efficacy and overcome certain forms of resistance. Further research is warranted to fully elucidate the structural basis for the reduced binding affinity of 6α-hydroxypaclitaxel to tubulin and to explore the potential for synergistic interactions between paclitaxel and its metabolites in a therapeutic context. A deeper understanding of these metabolic nuances will undoubtedly pave the way for more effective and durable taxane-based cancer therapies.

References

-

Acquired resistance to the anticancer drug paclitaxel is associated with induction of cytochrome P450 2C8. Clin Pharmacol Ther. 2005;77(5):347-357. Available from: [Link]

-

Comparative in vitro cytotoxic effects of taxol and its major human metabolite 6 alpha-hydroxytaxol. Cancer Chemother Pharmacol. 1995;36(2):129-135. Available from: [Link]

-

Key genes and molecular mechanisms related to Paclitaxel Resistance. Cancer Cell Int. 2024;24(1):244. Available from: [Link]

-

Role of cytochrome P450 2C83 (CYP2C83) in paclitaxel metabolism and paclitaxel-induced neurotoxicity. Taylor & Francis Online. 2015;24(6):530-533. Available from: [Link]

-

Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. Cancers (Basel). 2015;7(4):2463-2475. Available from: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025. Available from: [Link]

-

Roles of CYP3A4, CYP3A5 and CYP2C8 drug-metabolizing enzymes in cellular cytostatic resistance. PLoS One. 2018;13(2):e0192236. Available from: [Link]

-

Isolation, structural determination, and biological activity of 6 alpha-hydroxytaxol, the principal human metabolite of taxol. J Med Chem. 1994;37(5):706-709. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Roles of CYP3A4, CYP3A5 and CYP2C8 drug-metabolizing enzymes in cellular cytostatic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6α-Hydroxypaclitaxel: The Primary Metabolite of Paclitaxel

Executive Summary

Paclitaxel (Taxol®) remains a cornerstone of chemotherapy for a multitude of solid tumors. Its clinical efficacy, however, is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism. This technical guide provides an in-depth exploration of 6α-hydroxypaclitaxel, the principal metabolite of paclitaxel. We delve into the biochemical intricacies of its formation, catalyzed predominantly by the cytochrome P450 enzyme CYP2C8, and contrast this with the secondary metabolic pathways mediated by CYP3A4. This guide elucidates the diminished pharmacological activity of 6α-hydroxypaclitaxel and discusses the profound clinical implications of this metabolic conversion, including its impact on therapeutic efficacy, toxicity, and inter-individual variability driven by pharmacogenetics. Furthermore, we present authoritative, field-proven protocols for the in vitro study of paclitaxel metabolism and the quantitative bioanalysis of both the parent drug and its primary metabolite in clinical samples using advanced chromatographic and mass spectrometric techniques. This document is intended for researchers, clinical scientists, and drug development professionals seeking a comprehensive understanding of paclitaxel's metabolic fate and its relevance in oncology.

Introduction: The Clinical Significance of Paclitaxel

Paclitaxel is a highly effective antineoplastic agent belonging to the taxane family of drugs. Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, its mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. By binding to the β-tubulin subunit, paclitaxel stabilizes microtubules, preventing their depolymerization. This action arrests the cell cycle at the G2/M phase, leading to mitotic spindle dysfunction and ultimately inducing apoptosis in rapidly dividing cancer cells.

Due to this potent cytotoxic activity, paclitaxel is a first-line or subsequent therapy for various cancers, including ovarian, breast, lung, and pancreatic cancers. The clinical application of paclitaxel, however, is not without challenges. It exhibits a narrow therapeutic window and significant inter-patient variability in both efficacy and toxicity, most notably dose-limiting neurotoxicity and myelosuppression. Understanding the pharmacokinetics of paclitaxel is therefore critical for optimizing dosing regimens and managing adverse effects. A dominant factor governing its disposition is its extensive metabolism in the liver, which is the primary route of elimination.

The Metabolic Fate of Paclitaxel: Hepatic Biotransformation

The biotransformation of paclitaxel occurs almost exclusively in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are responsible for Phase I oxidative metabolism of a vast array of xenobiotics. For paclitaxel, two main isoforms are clinically relevant: CYP2C8 and CYP3A4. These enzymes catalyze hydroxylation reactions, adding hydroxyl (-OH) groups to the paclitaxel molecule. This process increases the molecule's polarity, facilitating its subsequent excretion, primarily via the bile. The specific positions on the paclitaxel molecule that are hydroxylated determine the resulting metabolites and are dictated by the distinct catalytic activities of these two key enzymes.

The Primary Metabolic Pathway: CYP2C8-Mediated 6α-Hydroxylation

The conversion of paclitaxel to 6α-hydroxypaclitaxel represents the principal metabolic pathway, accounting for the majority of its clearance.

The Role of CYP2C8: This transformation is catalyzed almost exclusively by CYP2C8. This enzyme performs an alkane hydroxylation reaction, specifically targeting one of the two hydrogen atoms at the C6 position of the paclitaxel taxane ring, resulting in the stereospecific formation of 6α-hydroxypaclitaxel. Computational studies suggest that while either hydrogen at the C6 position can be abstracted, the subsequent rebound step that forms the final product has a significantly lower energy barrier for the 6α-isomer, thus ensuring high product selectivity.

The Role of CYP3A4: While CYP2C8 is dominant, CYP3A4 also contributes to paclitaxel metabolism, though to a lesser extent. CYP3A4 primarily catalyzes aromatic hydroxylation at the para-position of the 3'-phenyl group on the C13 side chain, forming the minor metabolite 3'-p-hydroxypaclitaxel.

These two primary metabolites can be further oxidized by the reciprocal enzymes. For instance, 6α-hydroxypaclitaxel can be hydroxylated by CYP3A4 to form the secondary metabolite 6α,3'-p-dihydroxypaclitaxel. This creates a diamond-shaped metabolic pathway where both enzymes play a role in the sequential inactivation of the drug.

A-1 Technical Guide: The Role of CYP2C8 in 6α-Hydroxypaclitaxel Formation

Abstract: Paclitaxel, a cornerstone of chemotherapy, undergoes extensive hepatic metabolism, significantly influencing its therapeutic window and toxicity profile. This guide provides an in-depth examination of the pivotal role of Cytochrome P450 2C8 (CYP2C8) in the formation of 6α-hydroxypaclitaxel, the principal metabolite. We will dissect the mechanistic underpinnings of this biotransformation, present validated experimental protocols for its characterization, and discuss the clinical and pharmacological implications for drug development professionals. This document serves as a comprehensive resource for researchers aiming to understand and modulate paclitaxel's metabolic fate.

Part 1: The Biochemical Landscape of Paclitaxel Metabolism

Paclitaxel's efficacy is intrinsically linked to its pharmacokinetic profile, which is largely dictated by hepatic metabolism. The primary routes of biotransformation are hydroxylation reactions catalyzed by cytochrome P450 enzymes.[1][2][3][4][5] Two key isoforms, CYP2C8 and CYP3A4, are responsible for the majority of paclitaxel's metabolic clearance.[1][2][3][4][5][6]

-

CYP2C8-mediated 6α-hydroxylation: This is the predominant metabolic pathway, leading to the formation of 6α-hydroxypaclitaxel.[7] This reaction involves alkane hydroxylation at the C6 position of the paclitaxel molecule.[1][2][3][4][5]

-

CYP3A4-mediated 3'-p-hydroxylation: CYP3A4 catalyzes the formation of 3'-p-hydroxypaclitaxel through aromatic hydroxylation.[1][2][3][4][5][6]

While both pathways contribute to paclitaxel's elimination, the formation of 6α-hydroxypaclitaxel is generally the major route in human liver microsomes.[7] The resulting metabolites are significantly less active than the parent compound, making this metabolic process a critical inactivation step.[7]

The Catalytic Mechanism of CYP2C8

Recent studies employing quantum mechanics and molecular mechanics (QM/MM) calculations have shed light on the intricate mechanism of paclitaxel hydroxylation by CYP2C8.[1][2][3][4][5] The process is not a simple, direct insertion of an oxygen atom. Instead, it follows an atypical rebound mechanism:

-

Hydrogen Abstraction: The reaction initiates with the abstraction of a hydrogen atom from the C6 position of paclitaxel by the activated heme-oxygen species of CYP2C8.[1][2][3][4][5] This results in the formation of a radical intermediate.[1][2][3][4][5]

-

Atypical Rebound: Following abstraction, the hydroxyl group rebounds to the C6 position.[1][2][3][4][5] Interestingly, the energy barrier for this rebound step is unusually high compared to typical P450 reactions.[1][2][3][4][5]

-

Stereoselectivity: The rebound barrier for the formation of the 6α-hydroxylated product is significantly lower than that for the 6β-hydroxylated metabolite.[1][2][3][4][5] This difference in energy barriers dictates the stereoselectivity of the reaction, ensuring the predominant formation of 6α-hydroxypaclitaxel.[1][2][3][4][5]

A fascinating aspect of this mechanism is the catalytic role played by the hydroxyl group at the C7 position of paclitaxel, which facilitates both the hydrogen abstraction and rebound steps.[1][2][4][5]

Caption: CYP2C8-mediated 6α-hydroxylation of paclitaxel.

Part 2: Experimental Characterization of CYP2C8 Activity

To accurately assess the role of CYP2C8 in paclitaxel metabolism, robust in vitro assays are essential. The following section details a validated protocol using human liver microsomes (HLMs), a standard model for studying drug metabolism.

In Vitro Paclitaxel Metabolism Assay using Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of 6α-hydroxypaclitaxel formation by CYP2C8 in a pooled human liver microsomal preparation.

Causality Behind Experimental Choices:

-

Human Liver Microsomes (HLMs): HLMs contain a full complement of CYP enzymes, providing a physiologically relevant in vitro system.

-

NADPH-Generating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. An enzymatic generating system ensures a sustained supply of NADPH throughout the incubation.

-

Bovine Serum Albumin (BSA): Paclitaxel is a lipophilic compound that can bind nonspecifically to labware. The inclusion of BSA in the incubation medium can mitigate this issue and has been shown to improve the accuracy of kinetic parameter determination.[8][9]

-

Quercetin: This compound is a known selective inhibitor of CYP2C8 and can be used as a control to confirm the enzyme's contribution to 6α-hydroxypaclitaxel formation.[6][10][11]

Detailed Protocol:

-

Preparation of Reagents:

-

Paclitaxel Stock Solution: Prepare a 10 mM stock solution of paclitaxel in methanol.

-

HLM Suspension: Resuspend pooled HLMs in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

-

NADPH-Generating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M potassium phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, combine 10 µL of paclitaxel working solution (at various concentrations), 70 µL of HLM suspension, and 10 µL of 0.1 M potassium phosphate buffer (pH 7.4).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the NADPH-generating system.

-

Incubate for 30 minutes at 37°C with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 6α-hydroxypaclitaxel).[12]

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Plot the rate of 6α-hydroxypaclitaxel formation against the paclitaxel concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Caption: Workflow for in vitro paclitaxel metabolism assay.

Part 3: Data Presentation and Interpretation

The kinetic parameters derived from the in vitro assay provide valuable insights into the efficiency of CYP2C8-mediated paclitaxel metabolism.

Table 1: Representative Kinetic Parameters for Paclitaxel 6α-Hydroxylation

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Recombinant CYP2C8 | 5.4 ± 1.0 | 30 ± 1.5 (nmol/min/nmol P450) | 5556 |

| Human Liver Microsomes | 4.0 ± 1.0 | 0.87 ± 0.06 | 217.5 |

| HLM with 2% BSA | 2.26 ± 0.39 | - | - |

Data compiled from authoritative sources.[8][9][11]

Interpretation of Data:

-

The Km value represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

-

The addition of BSA to the incubation with HLMs resulted in a significant decrease in the apparent Km, suggesting that BSA helps to overcome nonspecific binding and provides a more accurate measure of the enzyme's affinity for paclitaxel.[8][9]

-

Intrinsic clearance (Vmax/Km) is a measure of the enzyme's catalytic efficiency.

Part 4: Clinical and Pharmacological Significance

The central role of CYP2C8 in paclitaxel metabolism has several important clinical implications:

-

Drug-Drug Interactions: Co-administration of paclitaxel with drugs that are inhibitors or inducers of CYP2C8 can significantly alter its pharmacokinetics.[15] For example, potent CYP2C8 inhibitors can decrease the clearance of paclitaxel, leading to increased exposure and a higher risk of toxicity.[15][16] Conversely, inducers can increase its metabolism, potentially reducing its efficacy.

-

Pharmacogenomics: Genetic polymorphisms in the CYP2C8 gene can lead to variations in enzyme activity, affecting paclitaxel metabolism and patient outcomes.[17][18] For instance, the CYP2C8*3 allele has been associated with reduced paclitaxel metabolism.[17][18]

-

Interindividual Variability: There is significant interindividual variability in the expression and activity of CYP2C8, which contributes to the observed differences in paclitaxel clearance and toxicity among patients.[6][10][19]

Table 2: Examples of Drugs Interacting with CYP2C8 and Affecting Paclitaxel Metabolism

| Drug | Interaction Mechanism | Effect on Paclitaxel Metabolism |

| Quercetin | Competitive Inhibition | Inhibition of 6α-hydroxypaclitaxel formation[7][10] |

| Ketoconazole | Noncompetitive Inhibition | Inhibition of 6α-hydroxypaclitaxel formation[10] |